4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-((4-Cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a methoxy group linked to a cyclopropylthiazole ring and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
- **Pyridin-2-ylm
Formation of the Cyclopropylthiazole Ring: The cyclopropylthiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a cyclopropyl ketone under acidic or basic conditions.
Methoxylation: The thiazole ring is then functionalized with a methoxy group. This can be achieved using a methoxylation reagent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Benzamide Formation: The methoxy-substituted thiazole is then coupled with a benzoyl chloride derivative to form the benzamide core. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(22-11-16-3-1-2-10-21-16)15-6-8-17(9-7-15)25-12-19-23-18(13-26-19)14-4-5-14/h1-3,6-10,13-14H,4-5,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPEHQJVQBERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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